molecular formula C19H22N2O6 B2479435 METHYL 4-({[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE CAS No. 1421513-52-1

METHYL 4-({[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE

Cat. No.: B2479435
CAS No.: 1421513-52-1
M. Wt: 374.393
InChI Key: VHFLOGWXJFATBL-UHFFFAOYSA-N
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Description

METHYL 4-({[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE is a complex organic compound with a unique structure that includes a furan ring, a benzoate ester, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the furan derivative. One common method involves the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes and subsequent hydrogenation-cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the furan ring.

    Substitution: The aromatic ring and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of diketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

METHYL 4-({[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-({[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-({[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

methyl 4-[[2-[[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c1-11-10-15(12(2)27-11)16(22)8-9-20-17(23)18(24)21-14-6-4-13(5-7-14)19(25)26-3/h4-7,10,16,22H,8-9H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFLOGWXJFATBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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